molecular formula C5H7F3O B1213580 1,1,1-Trifluoro-3-methylbutan-2-one CAS No. 382-03-6

1,1,1-Trifluoro-3-methylbutan-2-one

Cat. No. B1213580
CAS RN: 382-03-6
M. Wt: 140.1 g/mol
InChI Key: NLCCAFQWEKMQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-methylbutan-2-one (TFMB) is a fluorinated organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 88.3 °C, a melting point of -76.5 °C, and a density of 1.2 g/cm3. TFMB has a low vapor pressure and is highly volatile. It is also highly flammable and should be handled with caution. TFMB is a versatile compound that can be used in a variety of experiments and applications, and its unique properties make it a valuable tool for scientific research.

Scientific Research Applications

Chlorination Processes

1,1,1-Trifluoro-2-methylbutane has been studied in the context of chlorination in both gas and solvent phases. This compound's trifluoromethyl group, known for its strong electron-attracting influence, surprisingly does not significantly retard chlorination at the 2-position. This behavior has been attributed to steric effects, particularly the release of steric compression associated with hydrogen atom abstraction from the 2-position (Atto & Tedder, 1982).

NMR Studies and Rotational Isomerism

NMR (Nuclear Magnetic Resonance) studies have been conducted on compounds like 1,1,1-trifluoroacetone and its derivatives, including 1,1,1-trifluoro-3-methylbutan-2-one. These studies focus on solvent effects on NMR parameters, such as proton and fluorine chemical shifts. These parameters provide valuable structural information, particularly in understanding the stable conformers of these molecules and their interconversion thermodynamics (Shapiro, Lin, & Johnston, 1973).

Novel Synthesis Approaches

There has been significant research into novel synthesis methods involving this compound. For example, the compound has been used in the synthesis of 1-aryl-1-trifluoromethylallenes, highlighting its utility in creating complex organic structures (Han et al., 2006).

Cyclization Reactions

The compound has been involved in studies exploring the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. These studies highlight the peculiarities of three-component cyclization into hexahydroimidazo[1,2-a]pyridin-5-ones, a process that proceeds under mild conditions (Goryaeva et al., 2020).

Radical Addition to Unsaturated Systems

Research has also been conducted on the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, a compound related to this compound. This research contributes to understanding the behavior of free radicals in chemical reactions, particularly in the context of radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).

Far Ultra-Violet Spectra Analysis

The far ultra-violet spectra of various compounds, including 1,1,1-trifluoro-2-iodoethane, have been analyzed to understand their spectral properties and the effect of fluorine substitution on these properties. This research is crucial in fields like spectroscopy and physical chemistry (Boschi & Salahub, 1972).

Synthesis of Trifluoromethylated Furan Derivatives

1,1,1-Trifluoro-4-arylbutan-2,4-diones have been used in reactions with tert-butyl isocyanide to produce fluorinated aminoketenimines, which further undergo reactions to create trifluoromethylated furan derivatives. This highlights the compound's utility in organic synthesis and the creation of novel chemical structures (Mosslemin et al., 2004).

properties

IUPAC Name

1,1,1-trifluoro-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCAFQWEKMQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285753
Record name 1,1,1-trifluoro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

382-03-6
Record name 1,1,1-Trifluoro-3-methyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 382-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-trifluoro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-methylbutan-2-one
Reactant of Route 2
1,1,1-Trifluoro-3-methylbutan-2-one
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-methylbutan-2-one
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-methylbutan-2-one
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-3-methylbutan-2-one
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-methylbutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.